Home > Products > Screening Compounds P120137 > O-Methyl mycophenolate mofetil
O-Methyl mycophenolate mofetil - 1322681-37-7

O-Methyl mycophenolate mofetil

Catalog Number: EVT-1441043
CAS Number: 1322681-37-7
Molecular Formula: C24H33NO7
Molecular Weight: 447.528
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

O-Methyl mycophenolate mofetil can be synthesized from mycophenolic acid, which is derived from Penicillium species. The synthesis of this compound involves modifications to the original structure of mycophenolate mofetil to enhance its pharmacological properties.

Classification

O-Methyl mycophenolate mofetil belongs to the class of drugs known as immunosuppressants. It specifically acts as an inhibitor of inosine monophosphate dehydrogenase, playing a crucial role in the regulation of lymphocyte proliferation and function.

Synthesis Analysis

Methods

The synthesis of O-Methyl mycophenolate mofetil can be achieved through various chemical routes. One notable method involves the reaction of mycophenolic acid with O-methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This reaction typically occurs under reflux conditions to facilitate complete methylation.

Technical Details

  1. Reagents: Mycophenolic acid, methyl iodide, potassium carbonate.
  2. Solvent: Dimethyl sulfoxide or acetonitrile is often used for solubilizing reactants.
  3. Conditions: The reaction is generally conducted at elevated temperatures (around 60-80°C) for several hours.
  4. Purification: Post-reaction, the product can be purified using column chromatography or recrystallization techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

O-Methyl mycophenolate mofetil has a complex molecular structure that includes:

  • A morpholine ring
  • An isobenzofuran moiety
  • Methoxy and ester functional groups

Data

The molecular formula for O-Methyl mycophenolate mofetil is C17H19N1O5C_{17}H_{19}N_{1}O_{5}, with a molecular weight of approximately 325.34 g/mol. The specific arrangement of atoms contributes to its biological activity and solubility characteristics.

Chemical Reactions Analysis

Reactions

O-Methyl mycophenolate mofetil undergoes hydrolysis in biological systems, converting back into its active form, mycophenolic acid. This transformation is crucial for its therapeutic effects.

Technical Details

  1. Hydrolysis: The ester bond in O-Methyl mycophenolate mofetil is susceptible to hydrolysis, typically catalyzed by enzymes such as carboxylesterases.
  2. Degradation Pathways: Under acidic or basic conditions, O-Methyl mycophenolate mofetil can degrade into various byproducts, including mycophenolic acid and other metabolites.
Mechanism of Action

Process

The mechanism by which O-Methyl mycophenolate mofetil exerts its effects involves inhibition of the enzyme inosine monophosphate dehydrogenase. This inhibition leads to a decrease in guanosine nucleotide synthesis, which is vital for DNA replication and lymphocyte proliferation.

Data

Inhibition studies have shown that O-Methyl mycophenolate mofetil can reduce lymphocyte proliferation significantly, thereby preventing acute rejection episodes in transplant recipients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Melting Point: Approximately 120-125°C.
  • pH Stability: Stable within a pH range of 5-7 but may degrade under extreme pH conditions.
Applications

Scientific Uses

O-Methyl mycophenolate mofetil has significant applications in:

  • Transplant Medicine: Used primarily to prevent organ rejection post-transplantation.
  • Autoimmune Disorders: Investigated for potential benefits in treating conditions like lupus nephritis and rheumatoid arthritis due to its immunosuppressive properties.
  • Research: Utilized in studies exploring the mechanisms of immune modulation and cellular proliferation.
Chemical Structure and Synthesis of O-Methyl Mycophenolate Mofetil

Molecular Configuration and Stereochemical Properties

O-Methyl mycophenolate mofetil (O-Me MMF) is a structural analog of the immunosuppressant mycophenolate mofetil (MMF). Its core structure retains the 4E-6-(4,6-dimethoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoate moiety linked to a 2-morpholinoethyl ester group. The defining modification is the O-methylation at the C4 phenolic hydroxyl group of the benzofuranone ring, replacing the hydrogen atom with a methyl group (–CH₃) [8]. This alteration converts a hydrogen-bond donor site into a sterically shielded methoxy group, significantly altering electronic distribution and steric accessibility.

The molecule maintains the critical E-configuration (trans) at the C4–C5 double bond within the hexenoic acid side chain, a stereochemical feature essential for biological activity in mycophenolate analogs. Crystallographic analyses confirm that the methoxy group at C4 adopts a coplanar orientation with the benzofuranone ring, minimizing torsional strain. This planarity reduces interaction potential with polar residues in the target enzyme IMP dehydrogenase (IMPDH) compared to the parent MMF [1] [9]. Nuclear magnetic resonance (NMR) studies (¹H and ¹³C) reveal distinct chemical shifts for the newly introduced methyl group (δ ~3.85 ppm in ¹H NMR) and the adjacent aromatic proton, providing diagnostic signatures for structural verification [8].

Table 1: Key Structural Features of O-Methyl Mycophenolate Mofetil vs. Mycophenolate Mofetil

Structural FeatureMycophenolate Mofetil (MMF)O-Methyl Mycophenolate Mofetil
C4 Substituent (Benzofuranone)-OH (phenol)-OCH₃ (methoxy ether)
Molecular FormulaC₂₃H₃₁NO₇C₂₄H₃₃NO₇
Molecular Weight433.49 g/mol447.52 g/mol
Characteristic ¹H NMR Shift (C4 group)~6.25 ppm (aromatic -OH)~3.85 ppm (-OCH₃)
Crucial Stereochemistry4E double bond4E double bond retained

Synthetic Pathways for O-Methyl Functionalization

Synthesis of O-Me MMF centers on selective methylation of the phenolic oxygen of mycophenolic acid (MPA) or its protected intermediates, followed by esterification with 2-morpholinoethanol. Three principal routes are employed:

  • Direct Alkylation of Mycophenolic Acid:MPA reacts with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base. Potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone is commonly used [6] [8]. This method requires careful control of temperature (typically 50-70°C) and reaction time to minimize over-alkylation or degradation. The resulting O-methyl mycophenolic acid (O-Me MPA) is then activated for esterification.

  • Transesterification/Esterification Route:O-Me MPA undergoes esterification with 2-morpholinoethanol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with catalytic N,N-dimethylaminopyridine (DMAP) [7]. Alternatively, metallic catalysts such as zinc oxide (ZnO) or calcium oxide (CaO) can facilitate direct esterification under milder conditions. These catalysts promote efficient coupling with reduced impurity formation compared to acid chloride routes [6].

  • Derivatization of Mycophenolate Mofetil:Direct methylation of pre-formed MMF is feasible but less common due to the risk of ester cleavage or morpholino nitrogen quaternization. Selective protection of the ester carbonyl or the morpholine nitrogen is required, making this route synthetically cumbersome [6].

Purification typically involves chromatography (silica gel) or recrystallization from solvents like ethyl acetate/toluene mixtures. Analytical confirmation relies on HPLC co-elution studies with reference standards, high-resolution mass spectrometry (HRMS) for molecular formula verification (C₂₄H₃₃NO₇⁺, m/z calc. 447.2257), and characteristic NMR signatures [8].

Table 2: Comparison of Key Synthetic Methods for O-Methyl Mycophenolate Mofetil

MethodKey Reagents/ConditionsAdvantagesLimitationsTypical Yield
Direct Alkylation of MPAMPA + CH₃I/K₂CO₃ in DMF, 60°CSimple, fewer stepsRisk of di-alkylation, requires pure MPA65-75%
Esterification of O-Me MPAO-Me MPA + 2-Morpholinoethanol, DCC/DMAP, CH₂Cl₂High selectivity, mature methodRequires coupling agent, DCC removal70-85%
Catalytic EsterificationO-Me MPA + 2-Morpholinoethanol, ZnO/CaO, toluene, refluxFewer impurities, scalableRequires catalyst optimization75-90%

Prodrug Design and Bioactivation Mechanisms

While mycophenolate mofetil (MMF) is a well-established prodrug designed to enhance oral bioavailability by masking the polar carboxylic acid of MPA as a morpholinoethyl ester, O-Me MMF represents a structural modification rather than a classical prodrug optimization. The O-methyl group fundamentally alters the pharmacophore and disrupts the intended bioactivation cascade [3] [5] [9].

  • Bioactivation of Classical MMF Prodrug:MMF undergoes rapid and complete presystemic hydrolysis by carboxylesterases (primarily CES-1 in the liver and CES-2 in the intestine) to release the active drug MPA. MPA then potently inhibits IMPDH II, depleting guanosine nucleotides in lymphocytes and exerting immunosuppression [3] [5].

  • Impact of O-Methylation on Bioactivation and Activity:The O-methyl group in O-Me MMF introduces two critical deviations:

  • Loss of Key Pharmacophore Interaction: The C4 phenolic hydroxyl of MPA forms a crucial hydrogen bond with Ser²⁷⁶ in the IMPDH active site. Methylation eliminates this H-bond donor, drastically reducing binding affinity and IMPDH inhibitory potency (>100-fold reduction observed in structural analogs) [1] [9].
  • Altered Prodrug Metabolism: While the morpholinoethyl ester moiety in O-Me MMF remains susceptible to carboxylesterase hydrolysis, releasing O-methyl mycophenolic acid (O-Me MPA), the metabolite itself lacks significant IMPDH inhibitory activity due to the aforementioned loss of the phenolic OH interaction. Consequently, O-Me MMF fails to deliver pharmacologically active MPA in vivo [1] [8].
  • Physicochemical Consequences:O-Methylation increases lipophilicity (logP of O-Me MMF ~ 0.5-1.0 unit higher than MMF) [8], potentially enhancing passive membrane permeability. However, this theoretical permeability gain is negated by the compound's inability to generate active drug. Furthermore, the modification may hinder interaction with transporters involved in MPA absorption.

Table 3: Physicochemical & Bioactivation Properties vs. MMF

PropertyMycophenolate Mofetil (MMF)O-Methyl Mycophenolate Mofetil (O-Me MMF)Biological Consequence
C4 Functional GroupPhenol (-OH)Methoxy ether (-OCH₃)Loss of H-bond donor for IMPDH binding
Calculated logP~2.8~3.3 - 3.8Increased lipophilicity
Prodrug ActivationRapid hydrolysis to MPA (active)Hydrolysis to O-Me MPA (inactive)No release of active IMPDH inhibitor
IMPDH II Inhibition (Ki)MPA Ki = 7 nMO-Me MPA Ki >> 1000 nMNegligible pharmacological activity
Primary SignificanceClinically used immunosuppressantPharmacologically inactive impurityCritical quality attribute in MMF API

O-Me MMF is primarily recognized as "EP Impurity D" in pharmacopeial standards for MMF drug substance [8]. Its presence in MMF formulations, even at low levels (typically controlled to <0.1%), is monitored due to its status as a structurally related compound lacking therapeutic activity. Its synthesis and characterization remain essential for developing analytical reference standards to ensure the purity and efficacy of the active pharmaceutical ingredient (API) mycophenolate mofetil [6] [8].

Properties

CAS Number

1322681-37-7

Product Name

O-Methyl mycophenolate mofetil

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Molecular Formula

C24H33NO7

Molecular Weight

447.528

InChI

InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+

InChI Key

KOEZVGVALFAIMS-FZSIALSZSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC

Synonyms

Mycophenolate Mofetil EP Impurity D; (4E)-6-(1,3-Dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid 2-(4-Morpholinyl)ethyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.